molecular formula C18H24N2O2 B2769776 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide CAS No. 693269-85-1

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide

Cat. No.: B2769776
CAS No.: 693269-85-1
M. Wt: 300.402
InChI Key: OIRBWONURWPFMN-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]-N’-(2,4-dimethylphenyl)oxamide is an organic compound that belongs to the class of oxamides Oxamides are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-N’-(2,4-dimethylphenyl)oxamide typically involves the reaction of 2-(cyclohexen-1-yl)ethylamine with 2,4-dimethylphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the oxamide is complete. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-[2-(cyclohexen-1-yl)ethyl]-N’-(2,4-dimethylphenyl)oxamide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method minimizes the risk of side reactions and maximizes the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexen-1-yl)ethyl]-N’-(2,4-dimethylphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted oxamides or ethers.

Scientific Research Applications

N-[2-(cyclohexen-1-yl)ethyl]-N’-(2,4-dimethylphenyl)oxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel materials with specific properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of polymers and other materials with enhanced mechanical and thermal properties.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-N’-(2,4-dimethylphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways and altering cellular responses. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(cyclohexen-1-yl)ethyl]-N’-(4-pentoxyphenyl)oxamide
  • N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
  • N-[2-(1-cyclohexen-1-yl)ethyl]-N’-(2,5-dimethoxyphenyl)ethanediamide

Uniqueness

N-[2-(cyclohexen-1-yl)ethyl]-N’-(2,4-dimethylphenyl)oxamide is unique due to the presence of both cyclohexenyl and dimethylphenyl groups. These groups confer specific chemical properties, such as increased stability and reactivity, making the compound suitable for a wide range of applications. Its structural features distinguish it from other similar compounds, providing unique advantages in various research and industrial contexts.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2,4-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-13-8-9-16(14(2)12-13)20-18(22)17(21)19-11-10-15-6-4-3-5-7-15/h6,8-9,12H,3-5,7,10-11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRBWONURWPFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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